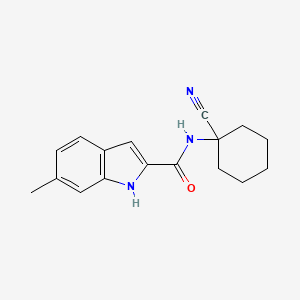![molecular formula C20H22N4S B2417155 4-(4-フェニルピペラジン-1-イル)-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン](/img/structure/B2417155.png)
4-(4-フェニルピペラジン-1-イル)-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-358823は、そのユニークな特性と潜在的な用途から、様々な科学分野で関心を集めている化合物です。それは医薬品化学、特に治療薬の開発においてその役割で知られています。
2. 製法
合成ルートと反応条件: WAY-358823の合成には、通常、重要な中間体の調製から始まる複数のステップが伴います。反応条件には、通常、所望の化学的変換を確実に行うために、特定の温度、溶媒、および触媒が含まれます。 例えば、パラジウム触媒カップリング反応は、WAY-358823のような複雑な有機分子の合成によく用いられます .
工業的製造方法: 工業的な環境では、WAY-358823の製造には、実験室規模の合成方法を拡大することが伴います。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの技術は、効率を高めるために採用される場合があります .
科学的研究の応用
WAY-358823 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: WAY-358823 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
WAY-358823の作用機序には、体内の特定の分子標的との相互作用が関係しています。それは、特定の受容体または酵素に結合し、その活性を調節し、治療効果をもたらします。 関与する経路には、シグナル伝達カスケードと遺伝子発現調節が含まれる可能性があります .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of WAY-358823 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of complex organic molecules like WAY-358823 .
Industrial Production Methods: In an industrial setting, the production of WAY-358823 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
化学反応の分析
反応の種類: WAY-358823は、以下を含む様々な化学反応を受けます。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、酸素の添加または水素の除去を伴います。
還元: これは、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を用いて、水素の添加または酸素の除去を伴います。
一般的な試薬と条件:
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化アルミニウムリチウム。
置換: 触媒の存在下での塩素や臭素などのハロゲン.
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はケトンまたはアルデヒドを生成する可能性がありますが、還元はアルコールを生成する可能性があります .
4. 科学研究における用途
WAY-358823は、科学研究において幅広い用途を持っています。
化学: それは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: それは、生物学的経路と相互作用を研究するためのプローブとして役立ちます。
医学: WAY-358823は、特定の病気の治療における潜在的な治療効果について調査されています。
類似化合物との比較
WAY-358823は、その独自性を強調するために、他の類似の化合物と比較できます。
類似化合物: WAY-123456やWAY-789012などの化合物は、WAY-358823と構造的に類似しています。
独自性: WAY-358823は、そのアナログと比較して、より高い効力、選択性、または安定性を示す可能性があり、特定の用途にとってより魅力的な候補となります.
特性
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)19-18-16-8-4-5-9-17(16)25-20(18)22-14-21-19/h1-3,6-7,14H,4-5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDXJORVOKEER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2417072.png)
![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2417075.png)
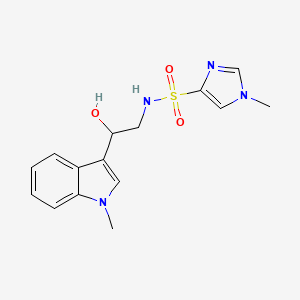
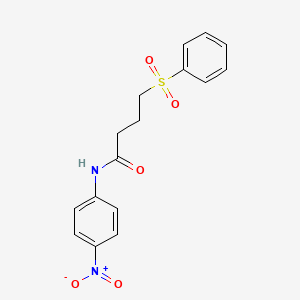
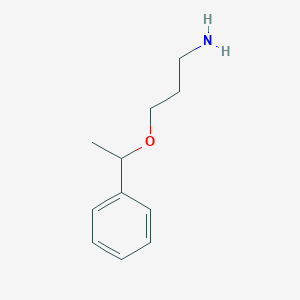
![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)
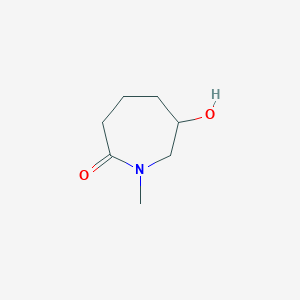


![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)
methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)
![methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)
